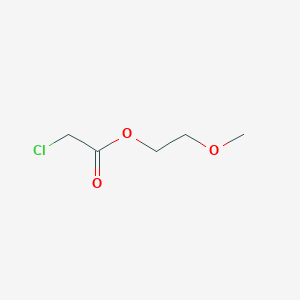

2-Methoxyethyl Chloroacetate

Description

Contextualization of 2-Methoxyethyl Chloroacetate (B1199739) within Organic Synthesis and Materials Science

2-Methoxyethyl chloroacetate, a specific member of the chloroacetate ester family, is a bifunctional molecule featuring both a reactive chloroacetate group and a methoxyethyl ether linkage. This unique combination of functional groups positions it as a compound of interest in both organic synthesis and materials science.

In the realm of organic synthesis , the primary role of this compound is as an alkylating agent. The electrophilic carbon atom adjacent to the chlorine is susceptible to nucleophilic attack, allowing for the introduction of the methoxyethyl acetate (B1210297) group onto a variety of substrates. This reactivity is analogous to that of other well-studied chloroacetate esters, such as ethyl chloroacetate, which is a known precursor in the synthesis of various pharmaceuticals. youtube.com The presence of the ether functionality in this compound can influence its solubility and reactivity compared to its simpler alkyl counterparts.

The synthesis of this compound can be achieved through the esterification of chloroacetic acid with 2-methoxyethanol (B45455). This reaction is typically catalyzed by an acid, such as sulfuric acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. youtube.com

In materials science , the potential of this compound lies in its ability to act as a monomer or a modifying agent for polymers. The chloroacetate group can serve as a site for post-polymerization modification, allowing for the grafting of other molecules onto a polymer backbone. Furthermore, analogous compounds, such as 2-methoxyethyl cyanoacrylates, have been successfully copolymerized with other monomers like styrene, suggesting that this compound could also be incorporated into polymer chains to impart specific properties. chemrxiv.org The methoxyethyl group can enhance the biocompatibility of materials, as seen in polymers like poly(2-methoxyethyl acrylate) (PMEA), which exhibit anti-platelet adhesive properties. mdpi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13361-36-9 |

| Molecular Formula | C₅H₉ClO₃ |

| Molecular Weight | 152.57 g/mol |

Significance of Investigating Analogous Compounds in Chemical Research

The investigation of analogous compounds is a cornerstone of chemical research, providing valuable insights into structure-activity relationships and enabling the rational design of new molecules with desired properties. By systematically modifying the structure of a lead compound, researchers can probe the influence of different functional groups on its chemical, physical, and biological characteristics.

In the context of this compound, studying its analogs offers several advantages:

Predicting Reactivity and Properties: The well-documented reactivity of simpler chloroacetate esters, such as methyl chloroacetate and ethyl chloroacetate, provides a framework for understanding the expected chemical behavior of this compound. libretexts.org The relative reactivity of haloacetate esters is influenced by the nature of the halogen and the ester group. researchgate.netlibretexts.org

Expanding Chemical Space: The synthesis and evaluation of a series of analogous compounds with variations in the ether linkage or the ester group can lead to the discovery of new molecules with enhanced performance in specific applications.

Informing Material Design: Research on polymers derived from analogous methoxy-functionalized acrylates, like PMEA, highlights the potential for creating biocompatible materials. mdpi.com This knowledge can guide the exploration of polymers incorporating this compound for biomedical applications.

The study of analogous compounds is a powerful strategy for accelerating the pace of discovery and innovation in both academic and industrial research settings.

Research Gaps and Future Directions for this compound

Despite its potential, a thorough review of the scientific literature reveals that this compound remains a relatively underexplored compound. While its synthesis is straightforward and its general reactivity can be inferred from its analogs, there is a notable lack of specific research detailing its applications.

Identified Research Gaps:

Detailed Reactivity Studies: There is a need for comprehensive studies on the reactivity of this compound with a wide range of nucleophiles to fully characterize its synthetic utility.

Applications in Pharmaceutical Synthesis: While analogous chloro-containing molecules are prevalent in FDA-approved drugs, specific examples of the incorporation of the this compound moiety into pharmaceutically active compounds are scarce in the literature. nih.gov

Polymer Chemistry Applications: The potential of this compound as a monomer or for the functionalization of polymers has not been extensively investigated. rsc.org There is an opportunity to explore its use in creating novel functional polymers with tailored properties. researchgate.net

Biomedical Material Development: Given the biocompatibility associated with the methoxyethyl group, research into the development of materials derived from this compound for applications such as drug delivery or medical device coatings is a promising yet unexplored area.

Future Directions:

Systematic Exploration of Synthetic Applications: A systematic investigation into the reactions of this compound with various functional groups would provide a valuable dataset for synthetic chemists.

Development of Novel Polymers: Research efforts could be directed towards the polymerization of this compound and its copolymerization with other monomers to create new materials with unique thermal, mechanical, and biocompatible properties.

Investigation of Biological Activity: Screening of compounds synthesized using this compound as a building block for various biological activities could lead to the discovery of new therapeutic agents.

Computational Modeling: Theoretical studies could be employed to predict the reactivity and properties of this compound and its derivatives, guiding experimental work and accelerating the discovery process.

The existing knowledge gaps surrounding this compound present exciting opportunities for future research. By addressing these gaps, the scientific community can unlock the full potential of this versatile chemical compound. The broader trend in the esters market, which is projected to grow significantly, underscores the importance of exploring and developing novel ester compounds for a wide range of applications. futuremarketinsights.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLBINWLZIVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278087 | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-36-9 | |

| Record name | 13361-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Esterification Reactions for 2-Methoxyethyl Chloroacetate (B1199739) Synthesis

Esterification represents a fundamental approach to synthesizing 2-Methoxyethyl Chloroacetate, involving the reaction of an alcohol with a carboxylic acid or its derivative.

Direct esterification involves the reaction of chloroacetic acid with 2-methoxyethanol (B45455). While specific studies detailing this exact reaction are not prevalent, analogous syntheses of other chloroacetate esters, such as ethyl chloroacetate and isopropyl chloroacetate, provide a well-established framework. tandfonline.comscielo.br These reactions typically employ a catalyst and a water-carrying agent to drive the equilibrium towards the product side by removing the water formed during the reaction. scielo.brtandfonline.com

For instance, the synthesis of isopropyl chloroacetate has been successfully achieved with a 98.3% conversion rate by reacting chloroacetic acid and isopropanol. scielo.br This process uses lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst and cyclohexane (B81311) as a water-carrying agent, with the reaction proceeding at reflux temperature for 2.5 hours. scielo.br A similar approach using sodium dodecyl sulfate (SDS) as a catalyst for the synthesis of ethyl chloroacetate from chloroacetic acid and ethanol (B145695) yielded 97.1% of the product under comparable conditions. tandfonline.com These high-yield methods suggest that a similar direct esterification of 2-methoxyethanol with chloroacetic acid would be a viable and efficient synthetic route.

Transesterification is another important pathway where an existing ester is transformed into a new one by exchanging the alcohol group. masterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting a simple chloroacetate ester, such as methyl chloroacetate or ethyl chloroacetate, with 2-methoxyethanol. The reaction is generally catalyzed by either an acid or a base. masterorganicchemistry.com

To ensure a high yield, the equilibrium of the reaction is shifted towards the desired product, usually by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. google.com This strategy is widely employed for producing various esters. For example, processes have been developed for the preparation of butoxyethyl esters of Triclopyr via transesterification from other alkyl esters. wipo.int This general principle is applicable to the synthesis of this compound, offering an alternative to direct esterification, especially in industrial settings where continuous processing is advantageous.

Alternative Synthetic Routes to this compound

Beyond esterification, alternative synthetic routes often utilize more reactive derivatives of chloroacetic acid to facilitate the reaction under milder conditions. A prominent method involves the use of 2-chloroacetyl chloride.

In a documented synthesis, 2-chloroacetyl chloride is added dropwise to a cooled solution of 2-methoxyethanol and pyridine (B92270) in methylene (B1212753) chloride. google.com The temperature is maintained between -5 to 5°C during the addition. google.com Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the formation of the ester. After the reaction, the mixture is purified through a series of washes with water, copper sulfate solution, and brine, followed by distillation to yield pure 2-methoxyethyl 2-chloroacetate. google.comgoogle.com This method avoids the equilibrium limitations of direct esterification and is often preferred for laboratory-scale synthesis to achieve high purity and yield. google.com

Green Chemistry Principles in the Synthesis of Related Chloroacetate Esters

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of chloroacetate esters. tandfonline.com A key focus is the development of eco-friendly catalysts and the reduction of waste. tandfonline.com

The use of surfactant-type catalysts, such as sodium dodecyl sulfate (SDS) and lanthanum dodecyl sulfate (LDDS), in the esterification of chloroacetic acid is a notable example. scielo.brtandfonline.com These catalysts are effective in high yields, can be recycled, and are considered water-tolerant Lewis acids, which avoids the need for strictly anhydrous conditions often required for traditional Lewis acid catalysts. scielo.brtandfonline.com The use of these catalysts minimizes the production of wastewater from neutralization steps, making the process more environmentally friendly and economical. tandfonline.comscielo.br Another green approach involves the synthesis of tert-butyl chloroacetate from chloroacetic acid and isobutene using a strong acid ion-exchange resin as a catalyst, a process which produces no technical wastewater. google.com

Catalytic Systems in Chloroacetate Esterification and Derivatization

A variety of catalytic systems are employed in the synthesis and subsequent reactions of chloroacetate esters. For the synthesis via esterification, water-tolerant Lewis acids like lanthanum dodecyl sulfate (LDDS) and Brønsted acids like sodium hydrosulfate (formed from the hydrolysis of SDS) have proven highly effective. scielo.brresearchgate.net These catalysts exhibit high activity, leading to excellent conversion rates under relatively mild conditions. scielo.brtandfonline.com

Chloroacetate salts themselves can also function as catalysts. For instance, sodium salts of monochloroacetate and dichloroacetate (B87207) are effective catalysts for the esterification cross-linking of cotton with polycarboxylic acids, offering an alternative to more environmentally problematic phosphorus-containing catalysts. acs.org

Furthermore, this compound is a valuable intermediate in catalyzed derivatization reactions. It is used in the synthesis of precursors for the anti-inflammatory drug Piroxicam. In one step, it is reacted with N-methylsaccharin in dimethylformamide, catalyzed by sodium hydride, to produce an intermediate compound. prepchem.com

Synthesis of Polymerizable Monomers Incorporating Chloroacetate and Methoxyethyl Moieties

The structural elements of this compound are incorporated into polymers through the synthesis and polymerization of specific monomers. Any polymerizable monomer containing at least one ethylenically unsaturated group can potentially be used. epo.org The chloroacetate and methoxyethyl groups can be part of the same monomer or can be introduced via copolymerization of different monomers.

An example is the synthesis of Poly(diethyl fumarate-co-methoxyethyl acrylate-co-vinyl chloroacetate) (PDEFMV). researchgate.net This novel bio-based elastomer is created through the redox emulsion polymerization of three distinct monomers: diethyl fumarate, methoxyethyl acrylate (B77674), and vinyl chloroacetate. researchgate.net In this polymer, the methoxyethyl moiety is provided by methoxyethyl acrylate, while the chloroacetate group is introduced via vinyl chloroacetate. The vinyl chloroacetate serves to provide active sites for subsequent crosslinking or vulcanization. researchgate.net This approach demonstrates how the functionalities present in this compound can be strategically incorporated into a polymer backbone to impart desired chemical and physical properties.

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution Reactions at the Chloroacetate (B1199739) Moiety

The chloroacetate group is a key site for nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. smolecule.com This reactivity is a cornerstone of its utility as a chemical intermediate in organic synthesis. ontosight.ai The reaction typically follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orguobasrah.edu.iq In this one-step process, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to a transition state where the new bond is forming as the carbon-chlorine bond is breaking. ksu.edu.saveerashaivacollege.orgrammohancollege.ac.in This mechanism results in an inversion of the stereochemical configuration at the carbon center. veerashaivacollege.org

The rate of these S(_N)2 reactions is dependent on the concentration of both the 2-Methoxyethyl Chloroacetate and the attacking nucleophile. libretexts.orguobasrah.edu.iq Several factors influence the kinetics of these reactions:

Nature of the Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will react more readily. uobasrah.edu.iq

Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the substitution. rammohancollege.ac.in

Steric Hindrance: The primary nature of the carbon atom attached to the chlorine minimizes steric hindrance, which favors the S(_N)2 pathway. ksu.edu.sa

Common nucleophiles that react with chloroacetate esters include amines, thiolates, and carboxylates, leading to the formation of a diverse range of products.

Table 1: Interactive Data Table of Factors Influencing S(_N)2 Reactions

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more reactive nucleophile can more readily attack the electrophilic carbon. uobasrah.edu.iq |

| Leaving Group Ability | Better leaving groups increase the rate | A more stable leaving group (weaker base) departs more easily. organic-chemistry.org |

| Steric Hindrance | Increased steric hindrance decreases the rate | Bulky groups around the reaction center impede the backside attack of the nucleophile. ksu.edu.sa |

| Solvent | Polar aprotic solvents generally increase the rate | These solvents solvate the cation but not the nucleophilic anion, increasing its reactivity. libretexts.orgvanderbilt.edulasalle.edu |

Ester Hydrolysis Kinetics and Mechanistic Studies

The ester functionality in this compound is susceptible to hydrolysis, a process that can be catalyzed by either acid or base. epa.gov

Base-Catalyzed Hydrolysis (Saponification): This reaction typically proceeds via a bimolecular acyl-oxygen cleavage (B(_{AC})2) mechanism. epa.gov The process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2-methoxyethoxide ion to form a carboxylic acid, which is then deprotonated in the basic medium to yield the carboxylate salt. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis generally follows an A(_{AC})2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-methoxyethanol (B45455) yield the carboxylic acid. youtube.com

Kinetic studies have shown that the rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. nih.govresearchgate.net The electronic effects of the chlorine atom in the chloroacetate group can also influence the rate of hydrolysis compared to unsubstituted esters. ias.ac.in

Mechanistic Aspects of Polymerization Involving Chloroacetate and Methoxyethyl Functionalities

This compound and its related structures can be involved in various polymerization reactions, with both the chloroacetate and methoxyethyl groups influencing the polymerization dynamics and the properties of the final polymer.

In emulsion polymerization, which is a common industrial process for producing acrylic rubbers, monomers containing methoxyethyl groups, such as 2-methoxyethyl acrylate (B77674), are sometimes used. researchgate.netepo.org These monomers can be copolymerized with other monomers, and the resulting latex properties are influenced by the reaction conditions. researchgate.netunh.edu While this compound itself is not a typical primary monomer, the incorporation of similar functional monomers can impact particle morphology and stability. unh.edu For instance, vinyl chloroacetate has been used as a comonomer in emulsion polymerization to introduce reactive sites for subsequent crosslinking. researchgate.net

The chloroacetate group can serve as an initiator site for Atom Transfer Radical Polymerization (ATRP). acs.org In ATRP, a transition metal complex reversibly activates the carbon-chlorine bond to generate a radical, which can then initiate the polymerization of vinyl monomers. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org While vinyl ethers, which are structurally related to the methoxyethyl group, generally exhibit low reactivity in conventional free radical homopolymerization, they can be copolymerized with other monomers. researchgate.net The stability and polarity of the monomeric radicals are key factors that influence the rate of polymerization. researchgate.net

Anionic polymerization is a living polymerization technique that can produce polymers with well-defined structures. ethernet.edu.et The methoxyethyl group can play a significant role in anionic polymerization. The ether oxygens can chelate the metal counterion of the propagating anionic center, which can influence the kinetics and stereochemistry of the polymerization. uni-mainz.deuliege.be For example, lithium 2-methoxyethoxide (LiOEM) has been used as a ligand in the anionic polymerization of methacrylates. uliege.be The polarity of the solvent also has a substantial impact on the kinetics of anionic copolymerization, affecting the reactivity ratios of the comonomers. uni-mainz.de

Influence of Solvent Environment on Reaction Outcomes and Selectivity

The choice of solvent can dramatically affect the rate and selectivity of reactions involving this compound. libretexts.orgnih.gov

For nucleophilic substitution reactions , particularly S(_N)2 reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. vanderbilt.edulasalle.edu These solvents are effective at solvating cations but poorly solvate anions. This leaves the nucleophile relatively "naked" and more reactive, thus accelerating the reaction rate. lasalle.edu In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can slow down the S(_N)2 reaction. libretexts.orgvanderbilt.edu

In the case of ester hydrolysis , the solvent (often water) can also act as a reactant. The use of co-solvents, such as ethanol (B145695) or dioxane, can alter the reaction rate by changing the polarity of the medium. ias.ac.inbrad.ac.uk Generally, for the alkaline hydrolysis of esters, a decrease in the dielectric constant of the solvent mixture leads to a decrease in the reaction rate. ias.ac.in This is because the transition state is often more polar than the reactants, and a more polar solvent will stabilize it more effectively.

Table 2: Interactive Data Table of Solvent Effects

| Reaction Type | Solvent Type | General Effect on Rate | Rationale |

| Nucleophilic Substitution (S(_N)2) | Polar Aprotic (e.g., DMSO, DMF) | Increases | Poorly solvates the nucleophile, making it more reactive. lasalle.edu |

| Nucleophilic Substitution (S(_N)2) | Polar Protic (e.g., Water, Alcohols) | Decreases | Solvates and stabilizes the nucleophile through hydrogen bonding. libretexts.orgvanderbilt.edu |

| Ester Hydrolysis (Alkaline) | Increasing polarity | Increases | Stabilizes the polar transition state more effectively. ias.ac.in |

Applications in Advanced Materials and Organic Synthesis

Monomer Applications in Polymer Science and Engineering

In the realm of polymer science, while 2-Methoxyethyl Chloroacetate (B1199739) itself is not typically used directly as a monomer in polymerization reactions, its structural motifs are incorporated through related monomers like vinyl chloroacetate and 2-methoxyethyl acrylate (B77674). These monomers are instrumental in creating polymers with tailored properties for specialty applications.

2-Methoxyethyl Chloroacetate is conceptually related to monomers used in the production of specialty acrylic rubbers (ACM). These elastomers are known for their resistance to high temperatures and oils, making them suitable for demanding automotive applications. rado-rubber.com The properties of ACMs can be finely tuned by copolymerizing different acrylate monomers.

For instance, ultra-cold-resistant acrylic rubber has been synthesized using 2-methoxyethyl acrylate (a related monomer for cold resistance) in combination with a chloroacetate-containing monomer, such as vinyl chloroacetate, which serves as a cure-site monomer. researchgate.net The active chlorine group in the chloroacetate monomer provides a reactive site for vulcanization, allowing for the formation of a cross-linked three-dimensional network. researchgate.net This process can yield rubbers with excellent low-temperature resistance, with reported brittleness temperatures as low as -36.5°C, alongside good mechanical properties and fast vulcanization speeds. researchgate.net

The monomers involved in creating such specialty rubbers are selected to impart specific characteristics to the final material, as detailed in the table below.

| Monomer | Role in Polymer | Resulting Property |

| Ethyl Acrylate / Butyl Acrylate | Main Monomer | Forms the saturated polymer backbone. |

| 2-Methoxyethyl Acrylate | Cold-Resistant Monomer | Improves low-temperature flexibility. rado-rubber.comresearchgate.net |

| Vinyl Chloroacetate | Cure-Site Monomer | Provides active chlorine sites for vulcanization. rado-rubber.comresearchgate.netgoogle.com |

This strategic combination of monomers allows for the creation of advanced acrylic elastomers with a balance of thermal stability, oil resistance, and enhanced performance at low temperatures, suitable for components like automotive seals and hoses. rado-rubber.com

The structural elements of this compound are found in acrylic polymers designed for a wide array of applications, including coatings, adhesives, and plastics. ontosight.aispecialchem.com The polarity and low glass transition temperature associated with the 2-methoxyethyl group, when incorporated into a polymer via 2-methoxyethyl acrylate, can enhance flexibility and adhesion. ontosight.aispecialchem.com

Complex acrylic polymers are synthesized through processes like free-radical polymerization, where the monomer composition dictates the final properties. ontosight.ai For example, a polymer synthesized from butyl acrylate, 2-methoxyethyl propenoate, and a chloroacetate-containing monomer like bicyclo[2.2.1]hept-5-en-2-ylmethyl 2-chloroacetate results in a material with a blend of flexibility, hydrophilicity, and reactivity. ontosight.ai Such polymers have potential uses in durable coatings and advanced adhesives. ontosight.ai

Furthermore, polymer coatings made from poly(2-methoxyethyl acrylate) (PMEA) have been synthesized directly onto surfaces using techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). google.com This method allows for the creation of biocompatible coatings, demonstrating the utility of this monomer unit in advanced material science applications. google.com

Utilization as a Synthetic Intermediate in Complex Organic Molecule Construction

The reactivity of the chlorine atom in this compound makes it a valuable intermediate in organic synthesis. guidechem.com It serves as a building block for introducing the 2-methoxyethyl acetate (B1210297) moiety into more complex molecules through reactions like esterification, etherification, and amidation. guidechem.com

A notable application of this compound is in the synthesis of pharmaceutical agents. It has been used as a key starting material in an advantageous synthesis pathway for Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). google.comgoogle.com

In this synthesis, this compound is reacted with sodium saccharin (B28170) to form 2-methoxyethyl saccharin-2-acetate. google.comgoogle.com This intermediate is then subjected to a rearrangement reaction to yield the core structure of Piroxicam. google.com The use of the 2-methoxyethyl ester is specifically advantageous in creating the desired precursor for the final drug molecule. google.com

| Reactant | Intermediate Product | Final Application |

| This compound & Sodium Saccharin | 2-Methoxyethyl saccharin-2-acetate google.comgoogle.com | Synthesis of Piroxicam google.com |

This role highlights the compound's utility in constructing the specific molecular architecture required for pharmacologically active compounds. The chloroacetate group acts as a reactive handle to link the saccharin core with the methoxyethyl ester portion, which is carried through to a key precursor. google.comgoogle.com

Beyond specific pharmaceutical precursors, this compound is a versatile reagent for creating a variety of functional molecules. Its utility stems from the chloroacetyl group, which readily participates in nucleophilic substitution reactions. This allows for the synthesis of various esters, ethers, and amides, making it a crucial intermediate in the broader field of chemical manufacturing. guidechem.com For example, it can be used in the preparation of N-bridged bicyclic sulfonamides and amino carboxamidobenzothiazoles, which have been investigated as inhibitors of enzymes like γ-secretase and Lck kinase, respectively. sigmaaldrich.com

Derivatization Strategies for Novel Chemical Compound Development

Chemical derivatization is a technique used to transform a chemical compound into a product of similar structure, called a derivative. jfda-online.com This strategy is fundamental in organic synthesis for modifying the properties of a molecule or for preparing it for subsequent analytical or synthetic steps. jfda-online.comscience.gov

This compound is an ideal substrate for derivatization. The highly reactive C-Cl bond in the chloroacetate moiety is susceptible to nucleophilic attack by a wide range of functional groups. This allows for the systematic development of novel compounds. Strategies can include:

Esterification/Transesterification: Reacting with carboxylates to form new esters.

Alkylation: Forming new C-C bonds by reacting with carbanions or other carbon nucleophiles.

Amination: Reacting with primary or secondary amines to produce glycinamide (B1583983) derivatives.

Thiolation: Reacting with thiols to generate thioether compounds.

This synthetic flexibility enables the creation of libraries of new molecules from a single, readily available starting material. These new derivatives can then be screened for biological activity or used as building blocks for even more complex molecular structures, playing a role in the discovery of new materials and chemical entities. ub.edu

Structure-Activity Relationship Studies for Material Science Applications

The 2-methoxyethyl group is a key contributor to several important material properties. Its ether linkage and terminal methyl group influence the polymer's flexibility, hydrophilicity, and thermal behavior. For instance, in acrylic polymers, the presence of 2-methoxyethyl acrylate, a related monomer, is known to add hydrophilicity and can influence the polymer's solubility and compatibility with biological systems. researchgate.net This increased hydrophilicity is a critical factor in the design of biocompatible materials. Research has shown that poly(2-methoxyethyl acrylate) (PMEA) exhibits excellent blood compatibility, a property attributed to the specific hydration state of water at the polymer surface. ontosight.ai The methoxyethyl side chains are thought to create a layer of "intermediate water," which is less ordered than ice but more structured than free water, a characteristic that is believed to suppress protein adsorption and platelet adhesion, crucial for materials used in biomedical devices like stents and artificial blood vessels. ontosight.ai

Furthermore, the incorporation of 2-methoxyethyl acrylate as a comonomer has been shown to influence the thermoresponsive properties of copolymers. In studies involving copolymers of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA), the cloud point temperature of the resulting polymer in aqueous solutions could be tuned by varying the ratio of the two monomers. conicet.gov.ar This demonstrates a clear structure-property relationship where the concentration of the methoxyethyl group directly impacts the temperature at which the polymer undergoes a phase transition, a key feature for applications in areas like smart hydrogels and drug delivery systems.

The chloroacetate group, on the other hand, serves as a reactive handle for further chemical modification of the polymer. The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the post-polymerization functionalization of the material, a strategy often employed to introduce specific functionalities or to create cross-linked networks. For example, vinyl chloroacetate has been used in the design of elastomers to provide active sites for vulcanization and crosslinking, which are essential processes for improving the mechanical properties of rubbery materials. researchgate.net

The ability to functionalize polymers via the chloroacetate group opens up a wide range of possibilities for creating advanced materials. For instance, polymers containing chloroacetate groups can be reacted with various nucleophiles to attach biomolecules, drugs, or other functional moieties. A study on the synthesis of a poly(vinyl alcohol)-salicylic acid conjugate utilized chloroacetylated PVA as an intermediate. The chloroacetate groups were reacted with the sodium salt of salicylic (B10762653) acid to form an ester linkage, creating a polymer-drug conjugate for controlled release applications. mdpi.com

The following table summarizes research findings on polymers that incorporate either 2-methoxyethyl or chloroacetate functionalities, illustrating the impact of these structural units on material properties. It is important to note that these studies often involve copolymers where other monomers also contribute to the final properties.

Table 1: Influence of 2-Methoxyethyl and Chloroacetate Groups on Polymer Properties

| Polymer System | Key Structural Unit | Observed Property/Functionality | Application Area |

| Poly(2-methoxyethyl acrylate) (PMEA) | 2-Methoxyethyl | Excellent blood compatibility, suppressed platelet adhesion due to "intermediate water" layer. ontosight.ai | Biomedical devices, blood-contacting materials. ontosight.ai |

| Copolymers of 2-hydroxyethyl acrylate and 2-methoxyethyl acrylate | 2-Methoxyethyl | Tunable cloud point temperature in aqueous solution by varying monomer ratio. conicet.gov.ar | Thermoresponsive materials, smart hydrogels. conicet.gov.ar |

| Poly(diethyl fumarate-co-methoxyethyl acrylate-co-vinyl chloroacetate) | Vinyl Chloroacetate | Provides active sites for vulcanization and crosslinking. researchgate.net | Elastomers, rubbers. researchgate.net |

| Chloroacetylated Poly(vinyl alcohol) | Chloroacetate | Reactive intermediate for grafting functional molecules (e.g., salicylic acid). mdpi.com | Drug delivery, functionalized polymers. mdpi.com |

| Acrylic polymer with bicyclo(2.2.1)hept-5-en-2-ylmethyl 2-chloroacetate and 2-methoxyethyl 2-propenoate | 2-Methoxyethyl & Chloroacetate | Combines hydrophilicity and reactivity for further modification. researchgate.net | Coatings, adhesives, biomedical applications. researchgate.net |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Methoxyethyl Chloroacetate (B1199739), ¹H NMR spectroscopy provides critical information about the hydrogen atoms in its structure.

In a typical ¹H NMR spectrum of 2-Methoxyethyl Chloroacetate, distinct signals corresponding to the different proton environments are observed. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet, while the protons of the two methylene (B1212753) groups (-CH₂-) in the ethyl chain and the methylene group of the chloroacetate moiety exhibit characteristic multiplets due to spin-spin coupling. The integration of these signals, which is proportional to the number of protons, confirms the molecular structure. ula.ve Advanced NMR experiments can further be used to resolve complex spectra and identify individual metabolites in mixtures. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | s | 3H | -OCH₃ |

| ~3.65 | t | 2H | -OCH₂CH₂O- |

| ~4.10 | s | 2H | ClCH₂- |

| ~4.30 | t | 2H | -OCH₂CH₂O- |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sintef.com In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the ester, typically appearing in the region of 1740-1760 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are also observable, as are the C-H stretching and bending vibrations of the methyl and methylene groups. The presence of the C-Cl bond is indicated by a characteristic absorption in the lower frequency region of the spectrum. researchgate.net FTIR spectroscopy, with its high resolution and sensitivity, is particularly useful for this analysis. sintef.com

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2950-2850 | Medium-Strong | C-H Stretch | Alkane (CH₃, CH₂) |

| ~1750 | Strong | C=O Stretch | Ester |

| ~1250-1050 | Strong | C-O Stretch | Ester, Ether |

| ~750-650 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

Electron ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. Analysis of these fragment ions provides valuable structural clues. libretexts.orglibretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ester bond, the loss of the chloroacetyl group, and fragmentation of the methoxyethyl chain. Derivatization techniques, such as using methyl chloroformate, can be employed to enhance the analysis of certain compounds by GC-MS. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CH₂Cl]⁺ | Loss of a chloromethyl radical |

| [M-OCH₂CH₂OCH₃]⁺ | Loss of the methoxyethoxy radical |

| [CH₃OCH₂CH₂]⁺ | Methoxyethyl cation |

| [ClCH₂CO]⁺ | Chloroacetyl cation |

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis can provide a detailed map of electron density and thus the exact positions of all atoms in the molecule. nih.gov

This technique yields highly accurate bond lengths, bond angles, and conformational information, revealing the molecule's solid-state architecture. anton-paar.comd-nb.info While obtaining a single crystal of a liquid compound like this compound at room temperature would require low-temperature crystallization techniques, the resulting data would provide unparalleled structural detail. ru.nl

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. youtube.com Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound.

In a GC analysis, the sample is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. researchgate.net Coupling GC with mass spectrometry (GC-MS) provides a powerful combination of separation and identification. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn dictates the molecule's reactivity. nrel.govnih.gov For 2-Methoxyethyl Chloroacetate (B1199739), the chloroformate group is a key feature, with the chlorine atom acting as an electron-withdrawing group through inductive effects and the alkoxy oxygen participating in resonance. smolecule.com This creates a polarized system where the carbonyl carbon has a significant partial positive charge, making it highly electrophilic. smolecule.com

Quantum chemical calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.com The energy gap between these frontier orbitals is crucial for predicting the compound's reactivity and spectroscopic properties. smolecule.com For 2-Methoxyethyl Chloroacetate, the HOMO is expected to be located primarily on the oxygen atoms, while the LUMO is centered on the carbonyl carbon and the chlorine atom. smolecule.com

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication |

| Carbonyl Carbon | Significant partial positive charge | High electrophilicity, susceptible to nucleophilic attack |

| HOMO Location | Primarily on oxygen atoms | Site of electron donation in reactions |

| LUMO Location | Centered on carbonyl carbon and chlorine atom | Site of electron acceptance in reactions |

| HOMO-LUMO Gap | Influences reactivity and spectroscopic behavior | Smaller gap suggests higher reactivity |

This table is generated based on general principles of electronic structure for similar compounds and is illustrative. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org For this compound, MD simulations can be used to explore its conformational flexibility. The molecule can rotate around the carbon-carbon and carbon-oxygen single bonds in the methoxyethyl chain, leading to various conformational isomers. smolecule.com Understanding the preferred conformations is essential as they can influence the molecule's reactivity and interactions with other molecules.

MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations can model how this compound interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution. researchgate.net These simulations can also be used to investigate its interactions with biological macromolecules, providing clues about its potential mechanisms of action or toxicity. nih.gov The analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, is a key output of these simulations. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Interpretation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built using a set of known compounds and their measured activities or properties. mdpi.com

For this compound, QSAR models could be developed to predict its potential toxicity based on molecular descriptors. umweltbundesamt.de These descriptors, which can be calculated from the molecule's structure, quantify various electronic, steric, and hydrophobic properties. By identifying the key descriptors that correlate with toxicity, QSAR models can provide mechanistic insights into how the compound exerts its effects. nih.gov

Similarly, QSPR models can be used to predict physical properties like boiling point, density, and solubility. shsu.educonicet.gov.ar These models are valuable for estimating properties that have not been experimentally measured, saving time and resources. shsu.edu The development of robust QSAR/QSPR models relies on high-quality data and careful validation to ensure their predictive power. frontiersin.org

Computational Studies on Reaction Mechanisms and Kinetic Profiles

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. nih.gov For this compound, which is a reactive compound used in organic synthesis, computational studies can map out the potential energy surface for its reactions. nih.govsigmaaldrich.com This involves identifying transition states and intermediates to determine the most likely reaction pathways. researchgate.net

For example, in a reaction involving nucleophilic attack on the carbonyl carbon, computational methods can calculate the activation energy barriers for different nucleophiles, providing insights into the reaction kinetics. chemrevlett.com This information is crucial for optimizing reaction conditions and predicting product distributions. chemrxiv.org Such studies can also reveal the role of catalysts and solvent effects on the reaction mechanism and rate. marquette.edu

Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound

| Reaction Parameter | Calculated Value (Hypothetical) | Significance |

| Activation Energy (Ea) | 15 kcal/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol | Indicates a spontaneous reaction under standard conditions. |

This table presents hypothetical data to illustrate the outputs of computational studies on reaction kinetics. Actual values would be specific to a particular reaction.

Machine Learning Applications in Chemical and Toxicological Prediction

Machine learning (ML) is increasingly being used in chemistry and toxicology to build predictive models from large datasets. nih.govarxiv.org Unlike traditional QSAR models, which are often based on linear regression, ML algorithms like random forests, support vector machines, and deep neural networks can capture complex, non-linear relationships. rsc.orgnih.gov

In the context of this compound, ML models can be trained on large toxicological databases to predict its potential for various adverse effects, such as hepatotoxicity or cardiotoxicity. nih.govyoutube.com These models can integrate diverse data sources, including chemical structure information, in vitro assay data, and in vivo animal data, to make more accurate predictions. biorxiv.org

Furthermore, ML is being applied to predict chemical reactions and their outcomes. mi-6.co.jpnih.gov By learning from vast repositories of known reactions, ML models can predict the products of a reaction involving this compound with a given set of reactants and conditions. purdue.edu These approaches have the potential to significantly accelerate the discovery and optimization of new synthetic routes. purdue.edu The development of unified frameworks and standardized benchmarking is crucial for advancing the application of ML in chemical and toxicological prediction. chemrxiv.org

Toxicological Mechanisms and Biochemical Interactions

Molecular and Cellular Mechanisms of Action of 2-Methoxyethyl Chloroacetate (B1199739)

The toxicity of 2-Methoxyethyl Chloroacetate is not attributed to the parent compound itself, but rather to its metabolites. The molecular and cellular damage is driven by two primary pathways initiated by methoxyacetic acid (MAA) and chloroacetic acid (CAA).

Methoxyacetic Acid (MAA): The primary mechanism of MAA's toxicity is the inhibition of histone deacetylase (HDAC). jst.go.jpnih.gov This inhibition leads to hyperacetylation of histones, which alters chromatin structure and regulates the expression of numerous genes. jst.go.jp These epigenetic modifications can disrupt critical cellular processes, including cell cycle progression and apoptosis. uzh.ch For instance, MAA-induced hyperacetylation of the p53 tumor suppressor protein and increased expression of the cell cycle inhibitor p21 have been observed, providing a link to its effects on cell proliferation and death. jst.go.jp Furthermore, MAA has been shown to interfere with the de novo biosynthesis of purines, which is essential for DNA synthesis, contributing to its teratogenic effects. uzh.ch MAA also impacts cellular metabolism by inhibiting the respiratory function of mitochondria in both liver and testicular cells. medchemexpress.com

Chloroacetic Acid (CAA): The cellular toxicity of CAA is primarily mediated through the induction of oxidative stress. nih.gov CAA exposure leads to an increased generation of reactive oxygen species (ROS) and a depletion of intracellular glutathione (B108866), a key antioxidant. nih.gov This oxidative imbalance damages cellular components and triggers downstream signaling pathways. A significant consequence is the activation of the p38-MAPK pathway, which in turn regulates a mitochondria-dependent apoptotic cascade. nih.gov This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov Additionally, CAA can induce endoplasmic reticulum (ER) stress, another pathway that can lead to apoptosis through the activation of calpain and caspase-12. nih.gov CAA has also been shown to bind to the antioxidant enzyme catalase, altering its structure and inhibiting its activity, which would further exacerbate oxidative stress. nih.gov

Metabolite Formation and Bioactivation Pathways (drawing from analogous compounds)

This compound is an ester compound. Based on the metabolism of analogous compounds like 2-methoxyethyl acetate (B1210297) and other chloroacetate esters, it is anticipated to undergo rapid hydrolysis by esterases present in the blood and tissues. This initial metabolic step is a bioactivation process, as it releases the two toxicologically active metabolites.

The proposed metabolic pathway is as follows:

Ester Hydrolysis: this compound is hydrolyzed to form 2-Methoxyethanol (B45455) (2-ME) and Chloroacetic Acid (CAA). ecetoc.orgnih.gov

Oxidation of 2-ME: The resulting 2-Methoxyethanol is then metabolized in the liver by the enzyme alcohol dehydrogenase to 2-methoxyacetaldehyde. This intermediate is subsequently oxidized by aldehyde dehydrogenase to the final, primary toxic metabolite, Methoxyacetic Acid (MAA). jst.go.jp

Direct Toxicity of CAA: Chloroacetic Acid, the other product of hydrolysis, is itself a toxic compound and is not known to require further bioactivation. It is metabolized to a limited extent, primarily through conjugation with glutathione to form S-carboxymethyl glutathione, which is further processed to thiodiacetic acid. A minor pathway involves hydrolysis to glycolic acid. ecetoc.org

The toxicity of the parent compound, this compound, is therefore directly attributable to the combined actions of these two metabolites, MAA and CAA.

Impact on Specific Organ Systems and Physiological Processes

The metabolites of this compound, methoxyacetic acid (MAA) and chloroacetic acid (CAA), exert toxic effects on multiple organ systems.

The reproductive system, particularly the male reproductive system, is a primary target for the metabolite methoxyacetic acid (MAA).

Spermatocyte Toxicity: MAA is a potent testicular toxicant. jst.go.jp It specifically targets pachytene spermatocytes, which are germ cells in a critical stage of meiosis. jst.go.jp Exposure leads to their degeneration and depletion, which can manifest as testicular atrophy and reduced sperm counts. medchemexpress.comnih.gov The mechanism involves the induction of apoptosis in these specific germ cells. nih.gov Sertoli cells, which support spermatogenesis, are also affected; MAA stimulates glycolysis and lactate (B86563) metabolism in Sertoli cells and can cause germ cells to detach. umich.edu

Developmental Toxicity: MAA is a known teratogen in multiple animal species. jst.go.jpuzh.ch Exposure during gestation can lead to a range of developmental abnormalities, including skeletal malformations (such as digit, rib, and vertebral defects), hydronephrosis (swelling of the kidneys), and cardiovascular defects. uzh.ch These effects are linked to MAA's ability to inhibit histone deacetylase and interfere with critical developmental gene expression. jst.go.jpnih.gov Dichloroacetic acid (DCA), a related compound, has also been shown to cause testicular toxicity, including atrophy and absence of mature spermatozoa. nih.gov

| Metabolite | Organ/Process | Observed Effects | References |

|---|---|---|---|

| Methoxyacetic Acid (MAA) | Testes (Spermatocytes) | Degeneration and apoptosis of pachytene spermatocytes, testicular atrophy, reduced sperm counts. | jst.go.jpmedchemexpress.comnih.govnih.gov |

| Methoxyacetic Acid (MAA) | Development (Embryo/Fetus) | Teratogenic; causes skeletal, renal, and cardiovascular malformations. | nih.govuzh.ch |

| Dichloroacetic Acid (DCA) | Testes | Testicular atrophy, absence of mature spermatozoa. | nih.gov |

The hematopoietic and lymphatic systems are significant targets for the metabolites of this compound.

Bone Marrow and Blood Cells: Methoxyacetic acid (MAA) is toxic to the bone marrow. medchemexpress.com This can lead to a reduction in bone marrow cellularity, resulting in decreased counts of red blood cells (anemia), hemoglobin, and white blood cells. medchemexpress.com

Lymphoid Tissues: The thymus, a key lymphatic organ, is also affected. Exposure to MAA can cause a marked reduction in the size of the thymus due to the depletion of cortical lymphoid elements. medchemexpress.com

Chloroacetate Esterase Activity: Chloroacetate esterase is an enzyme used as a cytochemical marker to identify cells of the granulocytic (myeloid) lineage in hematopoietic tissue. nih.govresearchgate.netashpublications.orgpnas.orgashpublications.org While the direct interaction of the metabolite chloroacetic acid with this enzyme in a toxicological context is not fully elucidated, the presence of this enzyme in myeloid cells highlights a potential site of interaction within the hematopoietic system. Pathological examination of leukemic cell invasion often utilizes chloroacetate-esterase staining to identify myeloid leukemic cells in bone marrow and other organs. nih.govpnas.org

| Metabolite/Compound | System/Tissue | Observed Effects | References |

|---|---|---|---|

| Methoxyacetic Acid (MAA) | Bone Marrow | Reduced cellularity, leading to lower red and white blood cell counts. | medchemexpress.com |

| Methoxyacetic Acid (MAA) | Lymphatic System | Reduced thymus size (depletion of cortical lymphoid elements). | medchemexpress.com |

| Chloroacetate Esters | Hematopoietic Cells | Chloroacetate esterase is a marker for granulocytic lineage cells. | nih.govresearchgate.netashpublications.orgpnas.orgashpublications.org |

Both the liver and kidneys are susceptible to damage from the metabolites of this compound.

Hepatic Effects: Chloroacetic acid (CAA) is considered a hepatotoxin. ornl.goviitk.ac.in Studies in rats have shown that exposure can lead to increased liver weight and histopathological changes, including hepatocellular degeneration, portal fibrosis, and inflammation. nih.govornl.govsospublication.co.in These effects are accompanied by changes in serum chemistry, such as increased alanine (B10760859) aminotransferase (ALT) levels. ornl.gov The metabolite methoxyacetic acid (MAA) has been shown to inhibit mitochondrial respiration in liver cells, which can impair liver function. medchemexpress.com

Renal Effects: The kidneys are also a target for CAA toxicity. ornl.goviitk.ac.in Observed effects include increased kidney weight and focal tubular necrosis. ornl.govsospublication.co.in Renal failure is a reported symptom in severe cases of human poisoning. ornl.gov The mechanism involves renal adaptation to an acid load, as evidenced by increased renal glutaminase (B10826351) activity and urinary ammonia. nih.govnih.gov Chloroacetaldehyde, a related compound, induces cellular depletion of glutathione and ATP in renal tubules, leading to cell injury. nih.gov

| Metabolite | Organ | Observed Effects | References |

|---|---|---|---|

| Chloroacetic Acid (CAA) | Liver | Increased liver weight, hepatocellular degeneration, fibrosis, inflammation, increased ALT. | nih.govornl.goviitk.ac.insospublication.co.in |

| Chloroacetic Acid (CAA) | Kidney | Increased kidney weight, focal tubular necrosis, renal failure (in severe cases). | ornl.goviitk.ac.insospublication.co.in |

| Methoxyacetic Acid (MAA) | Liver | Inhibition of mitochondrial respiration. | medchemexpress.com |

The central nervous system (CNS) is vulnerable to the toxic effects of both methoxyacetic acid (MAA) and chloroacetic acid (CAA).

Neurotoxicity of MAA: MAA is associated with neural toxicity as part of its broader developmental and reproductive toxicity profile. nih.gov

Neurotoxicity of CAA: Chloroacetic acid has demonstrated clear neurotoxic effects. In vitro studies on neuronal cells have shown that CAA induces cell death through oxidative stress, activation of the p38-MAPK pathway, and induction of mitochondria-dependent apoptosis. nih.gov It also triggers endoplasmic reticulum stress, another pathway leading to apoptosis. nih.gov In cases of acute human intoxication, symptoms include CNS stimulation followed by depression and coma. ecetoc.orgornl.gov Animal studies have shown that CAA can cause damage to the blood-brain barrier and induce focal vacuolation and gliosis (a response to CNS injury) in the brain. nih.govfrontiersin.org

| Metabolite | System | Observed Effects | References |

|---|---|---|---|

| Methoxyacetic Acid (MAA) | Nervous System | Associated with neural toxicity. | nih.gov |

| Chloroacetic Acid (CAA) | Central Nervous System | Induces neuronal apoptosis via oxidative and ER stress; causes CNS depression, coma, blood-brain barrier damage. | nih.govnih.govecetoc.orgnih.govornl.govfrontiersin.org |

Involvement in Biochemical and Oxidative Stress Pathways

The toxicity of chloroacetic acid (CA), a key metabolite of this compound, is strongly linked to the induction of oxidative stress. nih.govmerckmillipore.comnih.gov Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to counteract them with antioxidants. mdpi.com This imbalance disrupts normal cellular functions by causing damage to DNA, lipids, and proteins. nih.gov

Studies on chloroacetic acid have demonstrated its role in several key biochemical pathways related to oxidative stress:

Induction of ROS: Treatment of neuronal cells with chloroacetic acid leads to a significant increase in the generation of ROS and a corresponding depletion of intracellular glutathione, a major non-enzymatic antioxidant. nih.govmdpi.com

Mitochondrial Dysfunction: CA induces mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c. This process is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov

Apoptosis Activation: The oxidative stress and mitochondrial damage culminate in the activation of caspase cascades, which are key enzymatic mediators of apoptosis, or programmed cell death. nih.gov

Endoplasmic Reticulum (ER) Stress: In addition to mitochondrial pathways, chloroacetic acid can trigger ER stress. merckmillipore.comnih.gov This is identified by the increased expression of key molecules involved in the unfolded protein response, such as GRP 78, GRP 94, and caspase-12. merckmillipore.comnih.gov The activation of these stress pathways contributes to the cytotoxic effects observed in neuronal cells. merckmillipore.comnih.gov

The antioxidant N-acetylcysteine (NAC) has been shown to markedly prevent these CA-induced apoptotic signals, confirming that oxidative stress is a critical mechanism in its neurotoxicity. nih.govmerckmillipore.com

In Vitro Studies on Toxicological Responses and Enzyme Activity Inhibition

While specific in vitro toxicological studies on this compound are limited, significant insights can be drawn from research on its metabolic precursors, chloroacetic acid and 2-methoxyethanol, and related esters. In vitro toxicology models are crucial for assessing cellular responses and are increasingly used to replace or reduce animal testing. windows.net

Research on chloroacetic acid in cultured Neuro-2a cells has shown that it reduces cell viability in a dose-dependent manner. nih.gov It triggers apoptosis through pathways involving oxidative stress-mediated p38-MAPK activation and mitochondrial dysfunction. nih.gov Furthermore, it has been shown to induce ER stress, leading to apoptosis via the activation of molecules like caspase-12 and calpain. merckmillipore.comnih.gov

The other metabolic component, 2-methoxyethanol, and its acetate ester (2-methoxyethyl acetate) are known to induce clastogenic (chromosome-damaging) effects at high concentrations in in vitro tests. uzh.ch The toxicity of 2-methoxyethanol is primarily attributed to its metabolite, methoxyacetic acid (MAA). nih.govresearchgate.netscbt.com It is reasonable to infer that this compound would exhibit a complex toxicological profile in vitro, combining the oxidative stress-driven apoptosis from the chloroacetate moiety with the cytotoxic and clastogenic effects associated with the methoxyacetate (B1198184) produced from the ester portion.

| Metabolite | Observed In Vitro Effect | Affected Cell Type/System | Key Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Chloroacetic Acid (CA) | Reduced cell viability, induced apoptosis | Neuro-2a cells | Oxidative stress, mitochondrial dysfunction, p38-MAPK activation | nih.gov |

| Chloroacetic Acid (CA) | Induced Endoplasmic Reticulum (ER) stress | Neuro-2a cells | Activation of UPR molecules (GRP 78, GRP 94, Caspase-12) | merckmillipore.comnih.gov |

| 2-Methoxyethanol / 2-Methoxyethyl Acetate | Clastogenic effects (at high concentrations) | Not specified | Chromosomal damage | uzh.ch |

| Methoxyacetic Acid (MAA) | Inhibition of normal growth and development | Rat embryo cell culture | Proximate teratogen | researchgate.net |

Comparative Toxicological Studies with Related Esters and Chloroacetates

The toxicological profile of this compound can be contextualized by comparing it with related esters, such as 2-Methoxyethyl Acetate, and other chloroacetate esters like ethyl chloroacetate and methyl chloroacetate.

Comparison with Other Chloroacetate Esters: Other simple chloroacetate esters, such as ethyl chloroacetate and methyl chloroacetate, are also toxic. Ethyl chloroacetate is toxic if swallowed, inhaled, or in contact with skin and causes serious eye damage. carlroth.comnih.gov Its toxicity is considered to be primarily driven by its hydrolysis product, monochloroacetic acid. env.go.jp Similarly, methyl chloroacetate is a flammable and toxic liquid that may cause respiratory irritation. sigmaaldrich.com The common thread among these compounds is the release of the chloroacetate ion, which drives systemic toxicity through mechanisms like oxidative stress. nih.gov The primary difference in their toxicological profiles would likely stem from the alcohol moiety released upon hydrolysis and the differing rates of absorption and metabolism.

| Compound | Anticipated/Known Metabolites | Primary Toxic Effects | Reference |

|---|---|---|---|

| This compound | 2-Methoxyethanol, Chloroacetic Acid, Methoxyacetic Acid | Expected to combine reproductive/hematopoietic toxicity with oxidative stress-induced apoptosis. | nih.govnih.govcanada.ca |

| 2-Methoxyethyl Acetate | 2-Methoxyethanol, Acetic Acid, Methoxyacetic Acid | Reproductive, developmental, and hematopoietic toxicity. | uzh.chcanada.cawho.int |

| Ethyl Chloroacetate | Ethanol (B145695), Chloroacetic Acid | Toxic by ingestion, inhalation, and dermal contact; severe eye irritant; systemic effects from chloroacetic acid. | carlroth.comenv.go.jp |

| Methyl Chloroacetate | Methanol (B129727), Chloroacetic Acid | Toxic if swallowed or inhaled; causes skin and serious eye damage; respiratory irritation. | sigmaaldrich.com |

Environmental Fate, Ecotoxicology, and Remediation Research

Environmental Transformation Processes of 2-Methoxyethyl Chloroacetate (B1199739)

The alteration of 2-Methoxyethyl Chloroacetate in the environment is driven by both non-biological and biological mechanisms.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a chemical compound through non-living processes. For esters such as this compound, hydrolysis represents a significant abiotic degradation route. nih.govleuphana.de This chemical reaction with water leads to the cleavage of the ester bond. The rate of hydrolysis is influenced by environmental factors, notably pH. For the structurally similar compound 2-methoxyethyl acetate (B1210297), the hydrolysis half-life is reported to be 39 days at a pH of 8, but this extends to 391 days at a neutral pH of 7. env.go.jp Research on chloromethyl chloroacetate indicates that its hydrolysis can occur via a neutral ester hydrolysis mechanism, a pathway that does not require acidic or basic catalysis. rsc.org

Photolysis, the decomposition of molecules by light, is another potential abiotic pathway for the degradation of this compound. nist.govnist.gov The efficiency of photolytic degradation can be affected by the presence of other substances in the environment that can act as photosensitizers or quenchers. researchgate.net

Biotic Degradation and Biodegradation Kinetics

Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. Studies have shown that chloroacetate esters are susceptible to biodegradation. nih.govleuphana.de The rate of this process can be dependent on the initial concentration of the chemical. researchgate.net For some related compounds, the biodegradation process has been observed to follow first-order kinetics, where the rate of degradation is directly proportional to the concentration of the substance. acs.orgyoutube.com Investigations into the breakdown of 2-chloroethanol (B45725) by specific bacterial strains have elucidated enzymatic pathways that may be analogous to the potential biotic degradation routes of this compound. nih.gov The kinetics of biodegradation can be effectively studied using techniques like respirometry, which quantifies the rate of oxygen consumption by metabolically active microorganisms. nih.gov

Sorption and Mobility in Environmental Matrices (Soil, Sediment, Water)

The movement and distribution of this compound in the environment are governed by its interactions with different environmental media. Sorption, the adhesion of the chemical to the surface of solid particles, is a key process that influences its mobility. geology.cz The structurally related compound, 2-methoxyethyl acetate, is known to be mobile in soil, which suggests a potential for it to leach into groundwater systems. dcceew.gov.au A primary factor influencing the sorption of organic pollutants is the organic carbon content of the soil and sediment; higher organic content generally leads to greater sorption. researchgate.net The partitioning of a chemical among various environmental compartments (air, water, soil) can be estimated using multi-media fate models. For 2-methoxyethyl acetate, such models predict that a substantial fraction will be distributed to the atmosphere. env.go.jp

Atmospheric Chemistry and Gas-Phase Reactions of Chloroacetates

Once released into the atmosphere, chloroacetates can participate in a variety of chemical reactions. researchgate.netcopernicus.org These compounds have been identified in atmospheric particulate matter. acs.orgnih.govacs.org The atmospheric degradation of chlorinated solvents is a known source of chloroacetic acids. acs.org A significant degradation pathway for chloroacetate esters in the atmosphere is their reaction with chlorine atoms, with estimated atmospheric lifetimes for related esters being approximately 1.5 days. researchgate.net These gas-phase reactions are often initiated by the abstraction of a hydrogen atom from the ester molecule by reactive species like hydroxyl radicals or chlorine atoms. researchgate.net

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound at low concentrations in environmental samples necessitate specialized analytical techniques. A widely used method for the analysis of chloroacetates is gas chromatography (GC) coupled with an electron capture detector (ECD). acs.orgnih.govacs.org This method often requires a derivatization step to convert the chloroacetates into more volatile and easily detectable forms, such as their propyl esters. acs.orgnih.govacs.org Various environmental monitoring programs are established to survey the levels of chemical substances, including compounds related to this compound, in different environmental media like surface water, sediment, and air. env.go.jpenv.go.jp These monitoring activities are essential for assessing the extent of environmental presence and for tracking trends over time.

Strategies for Environmental Risk Assessment and Mitigation

The process of environmental risk assessment for chemicals like this compound involves a systematic evaluation of their potential to cause adverse effects on ecosystems. epa.gov This assessment framework typically includes hazard identification, dose-response assessment, and exposure assessment. environmentclearance.nic.in An initial environmental risk assessment has been carried out for the related compound, ethyl chloroacetate. env.go.jp To address the issue of co-exposure to multiple chemicals, the concept of a Mixture Assessment Factor (MAF) has been proposed as a tool to account for potential cumulative or synergistic effects. arche-consulting.be Mitigation strategies are developed based on the outcomes of risk assessments and are aimed at reducing the environmental burden of these chemicals through various means, including regulatory controls and the implementation of pollution prevention technologies.

Q & A

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- DoE Approach : Use factorial design to test variables (catalyst loading, solvent polarity, temperature). Apply response surface methodology to identify optimal conditions .

- In Situ Monitoring : Employ PAT tools (e.g., ReactIR) to track intermediate formation and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.